

A Comparative Spectroscopic Analysis of 2-(Thiophen-2-yl)acetaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)acetaldehyde

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **2-(thiophen-2-yl)acetaldehyde** and its primary alcohol, carboxylic acid, and methyl ester derivatives. This guide provides a comparative analysis of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of **2-(thiophen-2-yl)acetaldehyde** and its closely related derivatives: 2-(thiophen-2-yl)ethanol, 2-(thiophen-2-yl)acetic acid, and methyl 2-(thiophen-2-yl)acetate. Understanding the nuanced differences in their spectral data is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and development settings. The data presented herein has been compiled from various spectroscopic databases and scientific literature to provide a reliable reference for professionals in the fields of chemistry and drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-(thiophen-2-yl)acetaldehyde** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	H-3'	H-4'	H-5'	-CH ₂ -	Aldehyde/Alcohol/Acid/Ester Protons
2-(Thiophen-2-yl)acetaldehyde	~7.0-7.2	~7.0-7.2	~7.4-7.6	~3.8 (d)	~9.8 (t)
2-(Thiophen-2-yl)ethanol[1]	6.86	6.94	7.14	3.05 (t)	3.81 (t, -CH ₂ OH), 2.02 (s, -OH)
2-(Thiophen-2-yl)acetic acid	~7.0-7.3	~7.0-7.3	~7.3-7.5	~3.9 (s)	~11-12 (br s, -COOH)
Methyl 2-(thiophen-2-yl)acetate	~6.9-7.2	~6.9-7.2	~7.2-7.4	~3.9 (s)	~3.7 (s, -OCH ₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	C-2'	C-3'	C-4'	C-5'	-CH ₂ -	Carbonyl/ Ester/Alcohol Carbon
2-(Thiophen-2-yl)acetaldehyde[2]	~138	~127	~126	~125	~45	~200
2-(Thiophen-2-yl)ethanol	~142	~127	~125	~124	33.3	63.4
2-(Thiophen-2-yl)acetic acid	~135	~127	~126	~125	~36	~172
Methyl 2-(thiophen-2-yl)acetate[3]	~135	~127	~125	~124	~36	~171, ~52 (-OCH ₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{O-H})$	$\nu(\text{C-H, thiophene})$	$\nu(\text{C=C, thiophene})$	$\nu(\text{C-S})$
2-(Thiophen-2-yl)acetaldehyde	~1720 (s)	-	~3100	~1500-1400	~850-800
2-(Thiophen-2-yl)ethanol[4]	-	~3350 (br)	~3100	~1500-1400	~850-800
2-(Thiophen-2-yl)acetic acid	~1700 (s)	~3000-2500 (br)	~3100	~1500-1400	~850-800
Methyl 2-(thiophen-2-yl)acetate	~1740 (s)	-	~3100	~1500-1400	~850-800

Note: s = strong, br = broad. Frequencies are approximate.

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound	Molecular Ion (M^+)	Key Fragment Ions
2-(Thiophen-2-yl)acetaldehyde[2]	126	97 ($[\text{M}-\text{CHO}]^+$), 83, 58
2-(Thiophen-2-yl)ethanol[5]	128	97 ($[\text{M}-\text{CH}_2\text{OH}]^+$), 84, 58
2-(Thiophen-2-yl)acetic acid[6]	142	97 ($[\text{M}-\text{COOH}]^+$), 83
Methyl 2-(thiophen-2-yl)acetate[3]	156	97 ($[\text{M}-\text{COOCH}_3]^+$), 83

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The chemical shifts are reported in parts per million (ppm) relative to TMS.

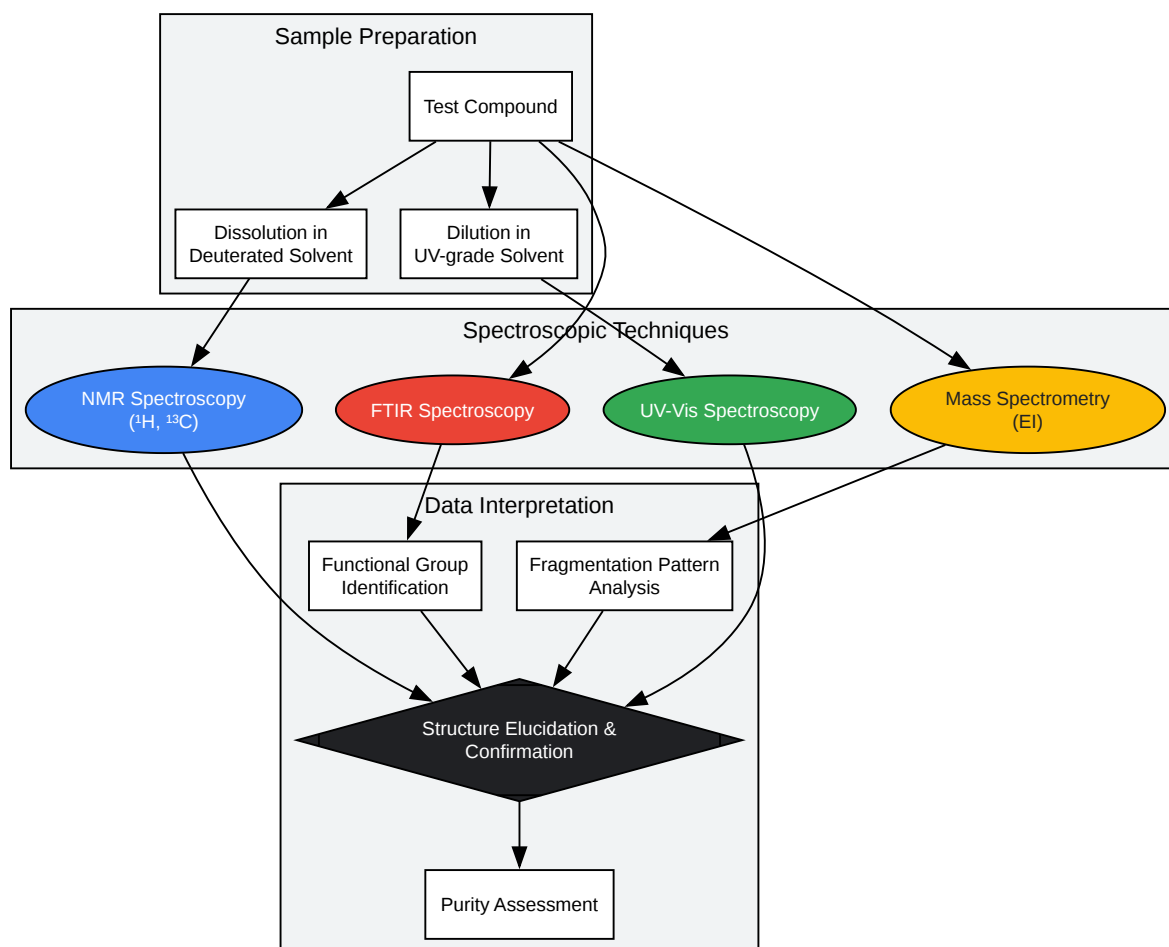
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like 2-(thiophen-2-yl)ethanol, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples, such as 2-(thiophen-2-yl)acetic acid, are typically analyzed as a KBr pellet. The spectra are recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification, and then ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or cyclohexane. The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorption (λ_{max}) is a key characteristic. For aldehydes and ketones, a weak $n \rightarrow \pi^*$ transition is often observed around 270-300 nm^[7].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound, such as **2-(thiophen-2-yl)acetaldehyde** and its derivatives.



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Caption: Workflow for Spectroscopic Analysis.

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